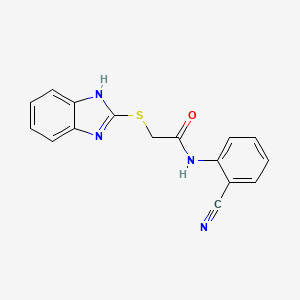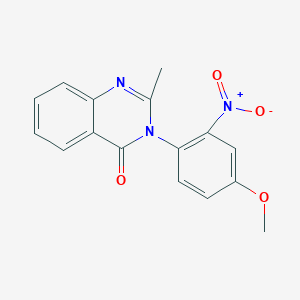![molecular formula C12H11NO B11550001 N-[(E)-furan-2-ylmethylidene]-2-methylaniline](/img/structure/B11550001.png)
N-[(E)-furan-2-ylmethylidene]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines It features a furan ring and a methanimine group attached to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE typically involves the condensation reaction between furan-2-carbaldehyde and 2-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of (E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan ring and imine group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
(E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE can be compared with other similar compounds, such as:
(E)-1-(FURAN-2-YL)-N-(PHENYL)METHANIMINE: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
(E)-1-(THIOPHEN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.
(E)-1-(FURAN-2-YL)-N-(2-CHLOROPHENYL)METHANIMINE: Has a chlorine substituent on the phenyl ring, potentially altering its chemical and biological properties.
The uniqueness of (E)-1-(FURAN-2-YL)-N-(2-METHYLPHENYL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h2-9H,1H3 |
InChI Key |
RPAVZASBWVLTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549921.png)
![2-(benzylsulfanyl)-N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]propanehydrazide](/img/structure/B11549930.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549935.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11549943.png)

![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B11549964.png)
![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11549965.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11549970.png)
![4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11549979.png)

![bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate](/img/structure/B11549991.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11549994.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11549999.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11550006.png)
